Derazantinib (CAS: 1234356-69-4) is an orally bioavailable, ATP-competitive multi-kinase inhibitor primarily distinguished by its potent pan-FGFR activity (FGFR1–3) combined with clinically relevant inhibition of CSF1R, RET, and VEGFR. With an established biochemical IC50 of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 and FGFR3, it provides a highly potent baseline for FGFR-driven pathway suppression . For laboratory procurement and assay standardization, Derazantinib is supplied as a highly processable powder with a DMSO solubility of 100 mg/mL (213.42 mM), making it readily adaptable for standard in vitro high-throughput screening and in vivo formulations without requiring exotic solubilizing agents .
Generic substitution of Derazantinib with other pan-FGFR inhibitors like Erdafitinib, Pemigatinib, or Infigratinib fundamentally alters the experimental multi-kinase landscape. While standard FGFR inhibitors are highly selective for the FGFR family, they lack Derazantinib's concurrent, potent inhibition of Colony Stimulating Factor 1 Receptor (CSF1R)[1]. Substituting Derazantinib with a highly selective FGFR inhibitor in complex in vivo or 3D co-culture models will fail to replicate the dual suppression of tumor-intrinsic FGFR signaling and macrophage-driven tumor microenvironment modulation. Consequently, researchers attempting a substitution would be forced to procure, formulate, and co-administer a secondary CSF1R inhibitor to achieve equivalent pathway blockade, introducing severe pharmacokinetic confounding variables [2].
Derazantinib demonstrates a unique capacity to co-inhibit CSF1R alongside FGFR2, yielding a CSF1R IC50 of 17.4 nM. In direct radiometric kinase assays, the ratio of CSF1R to FGFR2 IC50 for Derazantinib is approximately 3.0. In stark contrast, Erdafitinib and Pemigatinib exhibit CSF1R IC50 values of 190 nM and 300 nM, translating to highly skewed selectivity ratios of 95 and 231, respectively [1].
| Evidence Dimension | CSF1R IC50 and CSF1R:FGFR2 Selectivity Ratio |
| Target Compound Data | Derazantinib: CSF1R IC50 = 17.4 nM (Selectivity Ratio = 3.0) |
| Comparator Or Baseline | Pemigatinib: CSF1R IC50 = 300 nM (Ratio = 231); Erdafitinib: CSF1R IC50 = 190 nM (Ratio = 95) |
| Quantified Difference | Derazantinib delivers >10-fold more potent CSF1R inhibition and a >30-fold tighter selectivity ratio compared to Erdafitinib. |
| Conditions | Radiometric kinase assay (10-point concentration curve) |
Eliminates the need to procure and formulate a separate CSF1R inhibitor when modeling concurrent tumor and microenvironment suppression.
For researchers requiring selective pan-FGFR1-3 inhibition without disrupting FGFR4-mediated bile acid metabolism, Derazantinib offers a distinct selectivity window. It exhibits an IC50 of 1.8–4.5 nM for FGFR1-3, but a significantly higher IC50 of 34 nM for FGFR4[1]. By contrast, irreversible pan-FGFR inhibitors like Futibatinib heavily suppress FGFR4 with an IC50 of 3.7 nM .
| Evidence Dimension | FGFR4 IC50 and FGFR4:FGFR2 Selectivity Window |
| Target Compound Data | Derazantinib: FGFR4 IC50 = 34 nM (~19-fold selectivity window over FGFR2) |
| Comparator Or Baseline | Futibatinib: FGFR4 IC50 = 3.7 nM (~2.6-fold selectivity window over FGFR2) |
| Quantified Difference | Derazantinib provides a >7-fold wider selectivity window against FGFR4 compared to Futibatinib. |
| Conditions | Cell-free recombinant kinase assay |
Prevents confounding FGFR4-driven metabolic toxicity in in vivo models focused specifically on FGFR1-3 driven oncology targets.
From a processability standpoint, Derazantinib exhibits excellent solubility in DMSO (100 mg/mL), allowing for highly concentrated stock generation. For in vivo applications, it is fully compatible with standard laboratory vehicles, achieving a stable 3.3 mg/mL (7.04 mM) working solution in a standard matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This avoids the need for exotic or proprietary solubilizers required by more lipophilic kinase inhibitors.
| Evidence Dimension | In vivo vehicle solubility and stability |
| Target Compound Data | Derazantinib: 3.3 mg/mL in standard PEG/Tween/Saline matrix |
| Comparator Or Baseline | Baseline unformulated aqueous solubility (<0.1 mg/mL) |
| Quantified Difference | Achieves therapeutically relevant >3 mg/mL dosing concentrations using low-cost, universally available excipients. |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Reduces formulation development time and consumable costs for laboratories conducting large-scale in vivo pharmacodynamic studies.
Due to its unique dual FGFR/CSF1R inhibition profile demonstrated in comparative kinase assays, Derazantinib is the optimal single-agent probe for 3D co-culture or organoid models containing both tumor cells and macrophages. It eliminates the confounding pharmacokinetic variables introduced by mixing a highly selective FGFR inhibitor (like Pemigatinib) with a dedicated CSF1R inhibitor [1].
Because of its >19-fold selectivity window sparing FGFR4, Derazantinib should be prioritized for in vivo murine efficacy studies where FGFR4-mediated bile acid toxicity could confound long-term survival readouts. It is superior in this context to irreversible inhibitors like Futibatinib that equipotently block all four receptors [2].
Derazantinib's validated compatibility with standard PEG300/Tween 80 vehicles to achieve >3 mg/mL concentrations makes it an ideal benchmark compound for high-throughput in vivo screening. Laboratories can seamlessly integrate it into existing dosing protocols without procuring specialized lipid nanoparticles or adjusting formulation pH .